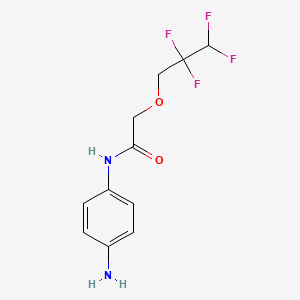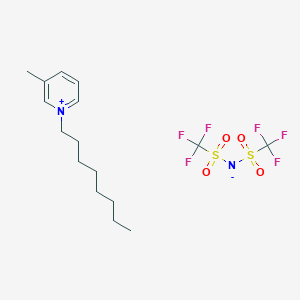
2-(2-Chloroethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroethyl)pyrrolidine: 1-(2-Chloroethyl)pyrrolidine , is a halogenated alkyl-substituted pyrrolidine. Its chemical formula is C₆H₁₂ClN , and it exists as a hydrochloride salt (C₆H₁₂ClN·HCl). This compound has various applications in both research and industry .
Preparation Methods
a. Synthetic Routes: The synthesis of 2-(2-Chloroethyl)pyrrolidine involves the reaction of pyrrolidine with 2-chloroethanol. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound. The reaction can be represented as follows:
Pyrrolidine+2-Chloroethanol→this compound
b. Reaction Conditions: The reaction typically occurs under mild conditions, with pyrrolidine acting as the nucleophile. The use of a suitable solvent and a Lewis acid catalyst may enhance the yield.
c. Industrial Production Methods: While this compound is not produced on a large scale, it serves as an intermediate in the synthesis of other compounds.
Chemical Reactions Analysis
a. Types of Reactions: 2-(2-Chloroethyl)pyrrolidine can undergo various reactions, including:
Nucleophilic substitution: As demonstrated in its synthesis, the compound readily reacts with nucleophiles.
Ring-opening reactions: The pyrrolidine ring can open under specific conditions.
Base-catalyzed hydrolysis: To cleave the pyrrolidine ring.
Alkylating agents: Used for further derivatization.
c. Major Products: The major products depend on the specific reaction conditions and the substituents present. Hydrolysis may yield 2-chloroethylamine and pyrrolidine.
Scientific Research Applications
2-(2-Chloroethyl)pyrrolidine finds applications in:
Medicinal chemistry: It serves as a building block for designing potential drugs.
Chemical biology: Researchers explore its reactivity and interactions with biomolecules.
Industry: It contributes to the synthesis of various compounds.
Mechanism of Action
The compound’s mechanism of action varies based on its specific application. It may act as an alkylating agent, affecting cellular processes or binding to specific targets.
Comparison with Similar Compounds
While 2-(2-Chloroethyl)pyrrolidine is unique due to its pyrrolidine ring and chloroethyl group, similar compounds include:
- 1-(2-Bromoethyl)pyrrolidine
- 4-(2-Chloroethyl)morpholine hydrochloride
- 2-(Diphenylphosphino)terephthalic acid 1-methyl 4-pentafluorophenyl diester
These compounds share structural features but differ in substituents and reactivity .
Properties
IUPAC Name |
2-(2-chloroethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN/c7-4-3-6-2-1-5-8-6/h6,8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTGOZXZVTWOIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B12109157.png)
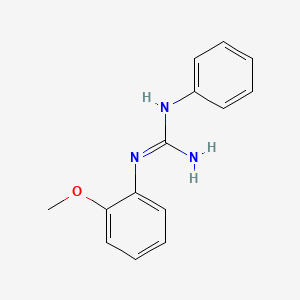
![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12109166.png)
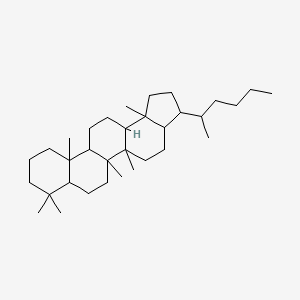
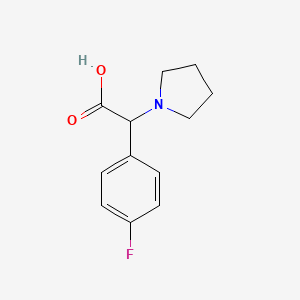

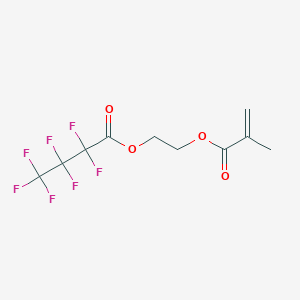

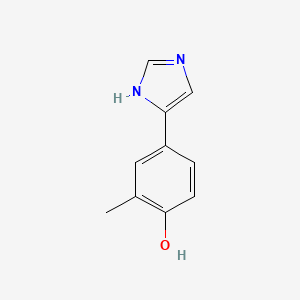
![2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid](/img/structure/B12109228.png)
![[4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B12109231.png)
